molecular formula C8H8BrNO2S B12315997 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene

4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene

Cat. No.: B12315997
M. Wt: 262.13 g/mol
InChI Key: NOUNFDINPKJINR-QPJJXVBHSA-N
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Preparation Methods

One common method includes the reaction of 2-bromothiophene with 2-nitrobut-1-ene under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity .

Properties

Molecular Formula

C8H8BrNO2S

Molecular Weight

262.13 g/mol

IUPAC Name

4-bromo-2-[(E)-2-nitrobut-1-enyl]thiophene

InChI

InChI=1S/C8H8BrNO2S/c1-2-7(10(11)12)4-8-3-6(9)5-13-8/h3-5H,2H2,1H3/b7-4+

InChI Key

NOUNFDINPKJINR-QPJJXVBHSA-N

Isomeric SMILES

CC/C(=C\C1=CC(=CS1)Br)/[N+](=O)[O-]

Canonical SMILES

CCC(=CC1=CC(=CS1)Br)[N+](=O)[O-]

Origin of Product

United States

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